methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate, also known as MDB, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzamide family of compounds and has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, a process of programmed cell death, in cancer cells. methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate has also been shown to inhibit the growth and proliferation of cancer cells by disrupting their cell cycle.
Biochemical and Physiological Effects:
methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate has also been shown to have antioxidant activity, which may contribute to its anticancer properties.
Advantages and Limitations for Lab Experiments
Methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer activity. However, there are also limitations associated with the use of methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate in laboratory experiments. For example, it may exhibit cytotoxicity towards normal cells, which can limit its therapeutic potential.
Future Directions
There are several future directions for research on methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate. One area of interest is the development of more potent derivatives of methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate with improved selectivity towards cancer cells. Another area of interest is the investigation of the mechanism of action of methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate, which could lead to the development of new therapeutic strategies for cancer treatment. Additionally, the potential applications of methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate in material science and organic synthesis warrant further investigation.
Synthesis Methods
Methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate can be synthesized through a multistep process involving the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzoic acid to yield the desired product, methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate.
Scientific Research Applications
Methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive treatment for cancer.
properties
IUPAC Name |
methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-8-9-12(2)14(10-11)16(19)18-15-7-5-4-6-13(15)17(20)21-3/h4-10H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVFFCAODUCXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.